(3E)-3-[(4-bromophenyl)hydrazinylidene]-4-[6-[[(3E)-3-[(4-bromophenyl)hydrazinylidene]-5,5,5-trifluoro-4-oxopentan-2-ylidene]amino]hexylimino]-1,1,1-trifluoropentan-2-one
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Overview
Description
The compound (3E)-3-[(4-bromophenyl)hydrazinylidene]-4-[6-[[(3E)-3-[(4-bromophenyl)hydrazinylidene]-5,5,5-trifluoro-4-oxopentan-2-ylidene]amino]hexylimino]-1,1,1-trifluoropentan-2-one is a complex organic molecule characterized by the presence of multiple functional groups, including bromophenyl, hydrazinylidene, and trifluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(4-bromophenyl)hydrazinylidene]-4-[6-[[(3E)-3-[(4-bromophenyl)hydrazinylidene]-5,5,5-trifluoro-4-oxopentan-2-ylidene]amino]hexylimino]-1,1,1-trifluoropentan-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. The initial step often includes the formation of the hydrazinylidene group through the reaction of 4-bromophenylhydrazine with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(4-bromophenyl)hydrazinylidene]-4-[6-[[(3E)-3-[(4-bromophenyl)hydrazinylidene]-5,5,5-trifluoro-4-oxopentan-2-ylidene]amino]hexylimino]-1,1,1-trifluoropentan-2-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
(3E)-3-[(4-bromophenyl)hydrazinylidene]-4-[6-[[(3E)-3-[(4-bromophenyl)hydrazinylidene]-5,5,5-trifluoro-4-oxopentan-2-ylidene]amino]hexylimino]-1,1,1-trifluoropentan-2-one: has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of (3E)-3-[(4-bromophenyl)hydrazinylidene]-4-[6-[[(3E)-3-[(4-bromophenyl)hydrazinylidene]-5,5,5-trifluoro-4-oxopentan-2-ylidene]amino]hexylimino]-1,1,1-trifluoropentan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer with similar chemical properties.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds with potential antimicrobial activity.
Uniqueness
(3E)-3-[(4-bromophenyl)hydrazinylidene]-4-[6-[[(3E)-3-[(4-bromophenyl)hydrazinylidene]-5,5,5-trifluoro-4-oxopentan-2-ylidene]amino]hexylimino]-1,1,1-trifluoropentan-2-one: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3E)-3-[(4-bromophenyl)hydrazinylidene]-4-[6-[[(3E)-3-[(4-bromophenyl)hydrazinylidene]-5,5,5-trifluoro-4-oxopentan-2-ylidene]amino]hexylimino]-1,1,1-trifluoropentan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28Br2F6N6O2/c1-17(23(25(43)27(31,32)33)41-39-21-11-7-19(29)8-12-21)37-15-5-3-4-6-16-38-18(2)24(26(44)28(34,35)36)42-40-22-13-9-20(30)10-14-22/h7-14,39-40H,3-6,15-16H2,1-2H3/b37-17?,38-18?,41-23+,42-24+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUATZPCLHEBJX-AYEYPMGMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCCCCN=C(C)C(=NNC1=CC=C(C=C1)Br)C(=O)C(F)(F)F)C(=NNC2=CC=C(C=C2)Br)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCCCCCCN=C(/C(=N\NC1=CC=C(C=C1)Br)/C(=O)C(F)(F)F)C)/C(=N\NC2=CC=C(C=C2)Br)/C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28Br2F6N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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